6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde
Description
6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde is a pyrazine derivative featuring a trifluoromethylsulfanyl (SCF₃) group at position 6 and a carbaldehyde (CHO) group at position 2. Its molecular formula is C₆H₃F₃N₂OS, with a molecular weight of 208.16 g/mol (calculated). The SCF₃ group enhances lipophilicity and electron-withdrawing effects, while the aldehyde serves as a reactive handle for further derivatization. This compound is structurally tailored for applications in medicinal chemistry and agrochemical synthesis, where such substituents influence bioavailability and reactivity .
Properties
IUPAC Name |
6-(trifluoromethylsulfanyl)pyrazine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2OS/c7-6(8,9)13-5-2-10-1-4(3-12)11-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJHCXVCMIIAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)SC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230614 | |
| Record name | 6-[(Trifluoromethyl)thio]-2-pyrazinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206524-15-3 | |
| Record name | 6-[(Trifluoromethyl)thio]-2-pyrazinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(Trifluoromethyl)thio]-2-pyrazinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde typically involves the introduction of the trifluoromethylsulfanyl group to a pyrazine ring, followed by the formation of the aldehyde group. One common method involves the use of trifluoromethylthiolation reagents, such as trifluoromethylthiolating agents, in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid.
Reduction: 6-Trifluoromethylsulfanyl-pyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Structural and Electronic Differences
a) 6-(Trifluoromethyl)pyrazine-2-carbaldehyde (CAS 1197233-06-9)
- Molecular Formula : C₆H₃F₃N₂O
- Molecular Weight : 176.10 g/mol
- Key Differences: Replaces the SCF₃ group with a smaller CF₃ group at position 6. Lacks sulfur, reducing molecular weight by 32 g/mol. Weaker electron-withdrawing effect compared to SCF₃, altering reactivity in electrophilic substitutions .
b) 6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile (CAS 1246466-31-8)
- Molecular Formula : C₆H₂F₃N₃S
- Molecular Weight : 205.16 g/mol
- Key Differences :
- Replaces the aldehyde (CHO) with a nitrile (CN) group at position 2.
- Nitriles are less reactive toward nucleophiles but can undergo hydrolysis to carboxylic acids.
- Higher nitrogen content (3 vs. 2 atoms) may influence hydrogen-bonding interactions in biological systems.
c) Other Pyrazine-2-carbaldehyde Derivatives
- Example: Pyrazine-2-carbaldehyde with methyl or halogen substituents.
- Key Differences :
- Smaller substituents (e.g., CH₃, Cl) lack the strong electron-withdrawing effects of SCF₃ or CF₃.
- Reduced steric hindrance compared to SCF₃, enabling easier functionalization at adjacent positions.
Physicochemical Properties
| Property | 6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde | 6-(Trifluoromethyl)pyrazine-2-carbaldehyde | 6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile |
|---|---|---|---|
| Molecular Weight | 208.16 g/mol | 176.10 g/mol | 205.16 g/mol |
| Lipophilicity (LogP)* | High (due to SCF₃) | Moderate (CF₃) | High (SCF₃ and CN) |
| Electron-Withdrawing | Strong (SCF₃ > CF₃) | Moderate (CF₃) | Strong (SCF₃ and CN) |
| Reactivity | Aldehyde: prone to oxidation, condensation | Aldehyde: similar reactivity | Nitrile: stable, hydrolyzes to acids |
*Estimated based on substituent effects.
Biological Activity
6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde is a specialized chemical compound with the molecular formula CHFNOS. This compound is notable for its unique structural features, which include a trifluoromethylsulfanyl group and an aldehyde functional group attached to a pyrazine ring. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, which may lead to modulation of biological pathways. Additionally, the trifluoromethylsulfanyl group enhances the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy in therapeutic applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of fluorinated compounds, including derivatives similar to this compound. For instance, research indicates that fluorinated aldimines exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. In particular, compounds with structural similarities have shown effectiveness comparable to standard antibiotics such as ampicillin and kanamycin B .
Case Study: Antibacterial Activity
A study assessing the antibacterial efficacy of various fluorinated aldimines found that compounds bearing trifluoromethyl groups demonstrated remarkable potency against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics, indicating a promising avenue for developing new antimicrobial agents based on this scaffold .
| Compound Name | Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|---|
| Fluorinated Aldimine 5 | P. aeruginosa | 5.0 | Lower than Kanamycin B |
| Fluorinated Aldimine 6 | S. aureus | 10.0 | Comparable to Ampicillin |
| This compound | E. coli | TBD | TBD |
Applications in Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing pharmaceutical compounds with potential anticancer and antimicrobial activities. The compound's ability to modulate enzyme activity makes it a candidate for drug development targeting specific diseases.
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary assessments indicate that similar fluorinated compounds may exhibit varying degrees of toxicity, necessitating further investigation into the safety and biocompatibility of this compound in therapeutic contexts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
